(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Factor Xa inhibition Anticoagulant drug synthesis Chiral pyrrolidine intermediates

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid (CAS 185026-95-3) is a chiral, non-proteinogenic amino acid derivative featuring a Boc-protected pyrrolidine ring with a carboxylic acid at the 2-position, a methyl substituent at the 2-position, and a hydroxyl group at the 4-position. This specific (2R,4R) configuration is a critical intermediate in the synthesis of the direct Factor Xa inhibitor Eribaxaban, where the defined stereochemistry at both C2 and C4 is essential for downstream biological activity.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B15238246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)O
InChIInChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1
InChIKeySQJVUMFKCPOWJL-RDDDGLTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid for Chiral Drug Intermediate Synthesis


(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid (CAS 185026-95-3) is a chiral, non-proteinogenic amino acid derivative featuring a Boc-protected pyrrolidine ring with a carboxylic acid at the 2-position, a methyl substituent at the 2-position, and a hydroxyl group at the 4-position . This specific (2R,4R) configuration is a critical intermediate in the synthesis of the direct Factor Xa inhibitor Eribaxaban, where the defined stereochemistry at both C2 and C4 is essential for downstream biological activity [1]. The compound is typically supplied as a white to off-white solid with a purity of ≥98% (HPLC) and is used exclusively in research and pharmaceutical development settings .

Why Generic Substitution Fails for (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid in Drug Synthesis


Substituting (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid with other stereoisomers or simpler pyrrolidine derivatives is not viable for target applications. The Eribaxaban pharmacophore requires the (2R,4R) configuration to maintain potent Factor Xa inhibition; the (2S,4S) enantiomer yields an inactive compound [1]. Furthermore, the presence of the 4-hydroxyl group is critical for downstream functionalization to the 4-methoxy moiety found in Eribaxaban, and its absence or incorrect stereochemistry (e.g., (2R,4S) or (2S,4R) isomers) leads to intermediates that cannot be processed to the final active pharmaceutical ingredient [2]. Physical property differences, such as melting point (42-44°C for (2R,4R) ester analog vs. 69-72°C for the (2S,4S) counterpart), also complicate purification and formulation if the wrong isomer is used .

Quantitative Differentiation Evidence for (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid


Stereospecific Intermediate for Eribaxaban: (2R,4R) vs. (2S,4S) Impact on FXa Inhibition

The (2R,4R) isomer is a mandatory intermediate for Eribaxaban, a direct Factor Xa inhibitor. The final drug substance requires the (2R,4R) configuration for biological activity; the (2S,4S) enantiomer of the final compound is inactive. This makes the specific (2R,4R) stereochemistry of the building block non-substitutable [1].

Factor Xa inhibition Anticoagulant drug synthesis Chiral pyrrolidine intermediates

Melting Point Differentiation: (2R,4R) vs. (2S,4S) Boc-Protected Ester Analog

The melting point of the (2R,4R) Boc-protected ester analog (CAS 114676-93-6) is 42-44°C, whereas the (2S,4S) enantiomer (CAS 477293-60-0) melts at 69-72°C . This 25-30°C difference provides a rapid, quantitative method to verify stereochemical identity and detect contamination with the wrong enantiomer.

Physical property characterization Enantiomeric purity Solid-state analysis

Conformational Rigidity Advantage: N-Boc-α-methylproline vs. N-Boc-proline

The α-methyl substitution at C2, which is present in the target compound, significantly alters the cis-trans equilibrium of the pyrrolidine ring compared to the unsubstituted proline analog. In Boc-α-methyl-L-proline, the energy barrier for cis-trans isomerization is 1.24 kcal/mol higher than in Boc-L-proline, constraining the peptide bond in a trans conformation [1]. While this study used the L-enantiomer and lacked the 4-OH group, the combined 2-methyl and 4-hydroxy substitution in the target compound is expected to further enhance conformational rigidity, which is critical for peptidomimetic drug design where defined backbone geometry influences target binding affinity and selectivity.

Peptidomimetic design Conformational analysis NMR spectroscopy

Purity and Analytical Support for Reproducible Synthesis

Commercially available (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is routinely supplied at 98% purity with supporting analytical documentation including NMR, HPLC, and mass spectrometry . In contrast, the (2S,4R) and (2R,4S) diastereomers are less commonly stocked and often require custom synthesis with longer lead times and lower guaranteed purity . This difference in commercial availability and analytical support reduces risk in multi-step synthetic campaigns where intermediate purity directly impacts final product yield and impurity profiles.

Quality control Chiral purity Synthetic reproducibility

Optimal Application Scenarios for (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid


Synthesis of Eribaxaban (Factor Xa Inhibitor) and Structural Analogs

This compound is the direct precursor to the (2R,4R)-4-methoxypyrrolidine-1,2-dicarboxamide core of Eribaxaban. The (2R,4R) stereochemistry is essential for Factor Xa binding; use of any other stereoisomer results in an inactive compound [1]. Researchers developing next-generation oral anticoagulants should prioritize this specific isomer to ensure pharmacological activity.

Conformationally Constrained Peptidomimetic Design

The combined 2-methyl and 4-hydroxy substitution on the pyrrolidine ring provides enhanced conformational rigidity compared to standard proline derivatives. The 2-methyl group raises the cis-trans isomerization barrier by approximately 1.24 kcal/mol, and the 4-hydroxy group enables additional hydrogen-bonding interactions for target engagement [2]. This building block is ideal for designing peptidomimetics with defined backbone geometry and improved metabolic stability.

Chiral Building Block for Asymmetric Synthesis

With two defined stereocenters at C2 and C4, this compound serves as a versatile chiral template for the construction of complex pyrrolidine-containing natural products and pharmaceutical intermediates. The Boc protecting group allows orthogonal deprotection under mild acidic conditions, while the carboxylic acid and hydroxyl groups provide handles for further functionalization .

Quality Control Reference Standard for Enantiomeric Purity Testing

The significant melting point difference of 25-30°C between the (2R,4R) ester analog (42-44°C) and the (2S,4S) counterpart (69-72°C) makes this compound useful as a reference standard in differential scanning calorimetry or melting point assays to verify enantiomeric purity of pyrrolidine-based intermediates .

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